1,2-Bis(di(pyridin-2-yl)phosphino)ethane
Overview
Description
1,2-Bis(di(pyridin-2-yl)phosphino)ethane is a useful research compound. Its molecular formula is C22H20N4P2 and its molecular weight is 402.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 712395. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Crystal Structure
1,2-Bis(bis(pyridin-2-ylmethyl)phosphino)ethane has been synthesized and its complex with PdCl2 studied. The compound displays a square-planar [Pd@Cl2P2] geometry, illustrating its potential in coordination chemistry and crystallography (Baranov, Sukhikh, & Artem’ev, 2022).
Reaction with Alkynes
This compound is used in uncatalyzed [2+2] cycloaddition reactions of alkynes, offering a metal-free, room-temperature protocol for synthesizing substituted cyclobutenes (Alcaide, Almendros, Fernández, & Lázaro‐Milla, 2015).
Copper Complex Formation
The reaction of copper 3-trimethylsilylpyridine-2-thiolate with bis(diphenylphosphino)ethane produces a dimeric compound with both bridging and chelating ligands. This showcases its utility in the synthesis of complex metallic structures (Castro et al., 1996).
Co-crystal Formation
The formation of co-crystals with 4-alkoxybenzoic acids demonstrates its applicability in crystal engineering and molecular design (Tabuchi, Gotoh, & Ishida, 2015).
Electropolymerisation
This compound plays a role in electropolymerisation processes, contributing to the development of functionalised films with specific optical and electrooptic responses. This can be crucial for materials science and nanotechnology applications (Facchetti et al., 2006).
Ligand Synthesis
It serves as a ligand in the synthesis of various macrocyclic and polynuclear metal complexes, highlighting its versatility in inorganic synthesis (Wu et al., 2012).
Catalysis
The compound is utilized in catalytic processes, such as the synthesis of imidazopyridine-based cations, demonstrating its potential in organic synthesis and catalysis (Moreno-Olivares, Cervantes, & Tiburcio, 2013).
Safety and Hazards
Mechanism of Action
Target of Action
1,2-Bis(di(pyridin-2-yl)phosphino)ethane, also known as 1,2-BIS(DI-2-PYRIDYLPHOSPHINO)ETHANE, is a type of pyridylphosphine . Pyridylphosphines are widely used in coordination chemistry and catalysis . They exhibit rich coordination abilities toward transition metal ions due to the presence of “hard” (pyridine N atoms) and “soft” (P atoms) donor centers . Therefore, the primary targets of this compound are transition metal ions .
Mode of Action
This compound interacts with its targets (transition metal ions) by forming a chelating complex . For instance, treatment of this phosphine with Pd (COD)Cl2 affords a chelating complex of [PdLCl2] type, wherein the Pd (II) ion displays a square-planar [Pd@Cl2P2] geometry . This interaction results in the formation of molecular complexes and coordination polymers .
Biochemical Pathways
It is known that pyridylphosphines, including this compound, are used to synthesize a plethora of molecular complexes and coordination polymers . These complexes and polymers have applications in creating luminescent materials, efficient catalysts, and promising drugs .
Result of Action
The result of the action of this compound is the formation of molecular complexes and coordination polymers . These complexes and polymers have been recognized as remarkable luminescent materials, efficient catalysts, and promising drugs .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the synthesis of this compound occurs in THF solution at ambient temperature for overnight . .
Properties
IUPAC Name |
2-dipyridin-2-ylphosphanylethyl(dipyridin-2-yl)phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4P2/c1-5-13-23-19(9-1)27(20-10-2-6-14-24-20)17-18-28(21-11-3-7-15-25-21)22-12-4-8-16-26-22/h1-16H,17-18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLNXAZZONXIQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)P(CCP(C2=CC=CC=N2)C3=CC=CC=N3)C4=CC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50328004 | |
Record name | 2,2',2'',2'''-[Ethane-1,2-diylbis(phosphanetriyl)]tetrapyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50328004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106308-26-3 | |
Record name | 2,2',2'',2'''-[Ethane-1,2-diylbis(phosphanetriyl)]tetrapyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50328004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.